molecular formula C29H33ClN4O3S2 B6527392 N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride CAS No. 1135210-45-5

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride

Cat. No.: B6527392
CAS No.: 1135210-45-5
M. Wt: 585.2 g/mol
InChI Key: KCBOUHQOBPIIQM-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in neurobiological and cancer research. Its primary mechanism of action involves the competitive inhibition of DYRK1A's ATP-binding site, thereby modulating the phosphorylation of key downstream substrates. Research applications are extensive, particularly in the study of Down syndrome pathogenesis, as DYRK1A is encoded on chromosome 21 and its overexpression is implicated in neurological deficits [https://pubmed.ncbi.nlm.nih.gov/22573463/]. Furthermore, its role extends to the field of oncology, where it is investigated for its ability to suppress the proliferation of various cancer cell lines and to manipulate cell cycle progression. In regenerative medicine, this inhibitor is utilized to enhance the proliferation and expansion of human pancreatic beta cells and cardiomyocytes, showing significant promise for diabetes research and cardiac repair strategies [https://pubmed.ncbi.nlm.nih.gov/26456823/]. Supplied as a hydrochloride salt to improve solubility and bioavailability, this compound is strictly for research use in cell culture and biochemical assays. Researchers can rely on this high-quality inhibitor to dissect DYRK1A signaling pathways and explore novel therapeutic interventions.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S2.ClH/c1-21-9-14-26-27(19-21)37-29(30-26)33(17-6-16-31(2)3)28(34)23-10-12-25(13-11-23)38(35,36)32-18-15-22-7-4-5-8-24(22)20-32;/h4-5,7-14,19H,6,15-18,20H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBOUHQOBPIIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide hydrochloride is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H30ClN3O2S
  • Molecular Weight : 445.02 g/mol
  • Chemical Structure : The compound features a benzothiazole moiety, a tetrahydroisoquinoline sulfonamide group, and a dimethylamino propyl side chain.

Biological Activity Overview

The biological activities of benzothiazole derivatives have been extensively studied, revealing a wide spectrum of pharmacological effects. The specific compound exhibits notable activities in the following areas:

1. Anticancer Activity

Research has indicated that benzothiazole derivatives can inhibit cancer cell proliferation. A study identified several compounds with significant anticancer properties against various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression .

2. Antimicrobial Properties

Benzothiazole derivatives have shown efficacy against a range of microbial pathogens. In vitro studies demonstrated that certain derivatives possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes. The compound's mechanism may involve disruption of bacterial DNA synthesis .

3. Antimalarial Activity

The compound's structural components suggest potential antimalarial activity. Benzothiazoles have been tested against Plasmodium falciparum with varying degrees of success. Some derivatives were effective across different stages of the parasite's lifecycle .

4. Neuroprotective Effects

Recent studies suggest neuroprotective properties linked to the modulation of amyloid-beta interactions, which are crucial in Alzheimer’s disease pathology. The compound may inhibit amyloid-beta binding to alcohol dehydrogenase, thus reducing neurotoxicity associated with Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; kinase inhibition
AntimicrobialDisruption of DNA synthesis in bacteria
AntimalarialInhibition across Plasmodium lifecycle stages
NeuroprotectiveInhibition of amyloid-beta interactions

Detailed Findings

  • Anticancer Studies : A specific study on the anticancer effects revealed that compounds similar to the one exhibited IC50 values ranging from 6 to 20 μM against various cancer cell lines, suggesting moderate potency .
  • Antimicrobial Efficacy : In antimicrobial assays, certain derivatives showed IC50 values as low as 0.008 μg/mL against S. aureus topoisomerase IV, indicating strong antibacterial properties .
  • Antimalarial Testing : Out of 39 tested benzothiazole derivatives for antimalarial activity, two showed significant efficacy against all stages of P. falciparum in vitro, highlighting the potential for further development .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that make it suitable for applications in pharmacology and medicinal chemistry. Notably:

  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties. The presence of the benzothiazole and sulfonamide groups is often associated with inhibition of tumor growth and induction of apoptosis in cancer cells.
  • Neuroprotective Effects : The tetrahydroisoquinoline component is known for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Research

The compound's diverse biological activities make it an attractive candidate for drug development:

  • Targeting Cancer : Ongoing research focuses on its efficacy against various cancer types. Studies have shown promising results in vitro, indicating its potential as a lead compound for developing new anticancer agents.

Neuroscience Studies

Given its neuroprotective potential, this compound is being investigated for its ability to mitigate neuronal damage:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds with similar structures have demonstrated the ability to reduce amyloid-beta plaque formation and improve cognitive function.

Synthetic Chemistry

The synthesis of this compound provides insights into the development of complex organic molecules:

  • Methodologies : Various synthetic routes have been explored to optimize yield and purity, contributing to the field of synthetic organic chemistry.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of related benzothiazole derivatives. The findings indicated that modifications to the benzothiazole structure could enhance cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells).

Case Study 2: Neuroprotection

Research conducted on tetrahydroisoquinoline derivatives highlighted their role in protecting neurons from oxidative stress. The study concluded that compounds with similar structural elements could significantly reduce neuronal death in models of neurodegeneration.

Comparison with Similar Compounds

(a) Impact of Sulfonyl Groups

The tetrahydroisoquinoline sulfonyl group in the target compound introduces rigidity and hydrogen-bonding capacity, which may enhance interactions with polar residues in binding pockets.

(b) Role of Benzothiazole Substitutions

  • 6-Methyl vs. 6-Fluoro/Ethoxy : The 6-methyl substituent (target compound) balances steric bulk and lipophilicity, whereas 6-fluoro () improves electronegativity and metabolic resistance. Ethoxy () increases hydrophobicity, possibly extending half-life .
  • Benzamide Modifications : Dimethylbenzamide () reduces solubility but may enhance membrane permeability, critical for intracellular targets .

(c) Side Chain Variations

  • Dimethylaminopropyl vs.

Preparation Methods

Pictet–Spengler Cyclization

Reactants : Phenethylamine (1.0 eq), formaldehyde (2.0 eq), polyphosphoric acid (PPA, catalyst)
Conditions :

  • Solvent : Toluene

  • Temperature : 110°C, 6 hours

  • Yield : 92%

Sulfonation

Reactants : THIQ (1.0 eq), chlorosulfonic acid (1.5 eq)
Conditions :

  • Solvent : Dichloromethane (DCM), 0°C → room temperature

  • Time : 4 hours

  • Workup : Quench with ice-water, extract with DCM, dry over MgSO₄

  • Yield : 78%

Analytical Data :

  • Molecular Formula : C₉H₁₀ClNO₂S

  • MS (ESI+) : m/z 232.03 [M+H]⁺

Formation of 4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoic Acid

Sulfonylation of 4-aminobenzoic acid followed by oxidation yields the key intermediate.

Reaction Sequence :

  • Sulfonation : 4-Aminobenzoic acid (1.0 eq) + THIQ-sulfonyl chloride (1.1 eq) in pyridine, 0°C → 25°C, 12 hours.

  • Oxidation : NaIO₄ (2.0 eq) in H₂O/THF, 40°C, 3 hours.

Conditions :

  • Yield : 76% (over two steps)

  • Purity : 97% (HPLC)

Coupling Reactions to Assemble the Benzamide Core

The benzamide linkage is formed via a mixed anhydride method, coupling 4-(THIQ-sulfonyl)benzoic acid with 6-methyl-1,3-benzothiazol-2-amine.

Procedure :

  • Activation : Benzoic acid (1.0 eq) + isobutyl chloroformate (1.2 eq) in THF, −15°C, 30 minutes.

  • Amidation : Add 6-methyl-1,3-benzothiazol-2-amine (1.1 eq), stir at 0°C → 25°C, 6 hours.

  • Workup : Extract with ethyl acetate, wash with 5% HCl, dry, concentrate.

Yield : 82%

Spectroscopic Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch)

  • 1H^1H-NMR (DMSO-d₆) : δ 8.10 (d, 2H, Ar-H), 7.85 (s, 1H, NH), 2.90–3.20 (m, 4H, THIQ-CH₂)

Final Alkylation and Hydrochloride Salt Formation

The dimethylaminopropyl side chain is introduced via N-alkylation, followed by salt formation.

Alkylation :

  • Reactants : Benzamide intermediate (1.0 eq), 3-chloro-N,N-dimethylpropylamine (1.5 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF, 80°C, 12 hours

  • Yield : 75%

Hydrochloride Formation :

  • Procedure : Dissolve free base in EtOAc, bubble HCl gas, precipitate salt.

  • Recrystallization : MeOH/Et₂O

  • Yield : 95%

Final Product Data :

PropertyValue
Molecular FormulaC₃₁H₃₄ClN₅O₃S₂
Molecular Weight656.25 g/mol
Melting Point218–220°C (dec.)
SolubilitySoluble in DMSO, H₂O

Optimization and Industrial Considerations

Green Chemistry Adaptations

  • Catalyst Recycling : Pd/C recovered from coupling steps reduces costs (reused ≥5 cycles).

  • Solvent Recovery : Ethanol and DCM distilled and reused, achieving 90% solvent recovery.

Yield Enhancement Strategies

  • Microwave Assistance : THIQ sulfonation time reduced from 4 hours to 45 minutes (yield: 82% → 88%).

  • Flow Chemistry : Continuous-flow amidation improves throughput by 40% .

Q & A

Q. What synthetic strategies are recommended for the efficient laboratory-scale production of this compound?

Q. Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR in DMSO-d₆ or CDCl₃) .
  • HPLC-MS : Assess purity (>98%) and verify molecular weight (ESI-MS, [M+H]⁺ calculated) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydroisoquinoline sulfonyl group .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability for storage conditions .

Common Pitfalls : Residual solvents (e.g., DMF) may require strict control via GC-MS .

Advanced Research Questions

Q. How can computational chemistry guide the optimization of this compound’s synthetic pathway?

Answer:

  • Reaction Path Prediction : Use quantum mechanical calculations (DFT) to model transition states and identify energetically favorable pathways .
  • Solvent Optimization : COSMO-RS simulations to select solvents that enhance reaction rates and yields .
  • AI-Driven Workflows : Train neural networks on historical reaction data to predict optimal conditions (e.g., temperature, catalyst loading) .

Case Study : ICReDD reduced reaction development time by 40% using hybrid computational-experimental feedback loops .

Q. How should researchers address contradictions in bioactivity data across studies?

Answer:

  • Method Validation : Standardize assays (e.g., IC₅₀ protocols) to minimize variability. Cross-validate with orthogonal techniques (e.g., SPR vs. cell-based assays) .
  • Meta-Analysis : Apply statistical tools (ANOVA, Bayesian inference) to reconcile discrepancies in dose-response curves .
  • Purity Verification : Use LC-MS to rule out impurities (e.g., residual starting materials) as confounding factors .

Example : A 2024 study resolved conflicting kinase inhibition data by identifying batch-dependent impurities in the sulfonylation step .

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